molecular formula C10H10N2O3 B1499152 Methyl 3-(cyanomethyl)-2-methoxyisonicotinate CAS No. 1159511-17-7

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Cat. No.: B1499152
CAS No.: 1159511-17-7
M. Wt: 206.2 g/mol
InChI Key: YZYRLZZIWWYORV-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: is a chemical compound with the molecular formula C₁₀H₉NO₃ It is a derivative of isonicotinic acid, featuring a methoxy group and a cyanomethyl group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isonicotinic acid or its derivatives.

  • Reaction Steps:

    • The isonicotinic acid is first converted to its methyl ester.

    • Subsequently, a cyanomethyl group is introduced through a cyanation reaction.

    • Finally, a methoxy group is added via a methylation reaction.

  • Conditions: The reactions are usually carried out under controlled conditions, including the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and methanol (CH₃OH) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Cyanomethylated and methoxylated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(cyanomethyl)-2-methoxyisonicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-(cyanomethyl)benzoate: This compound is structurally similar but lacks the methoxy group.

  • Methyl 3-(bromomethyl)benzoate: Similar structure with a bromomethyl group instead of a cyanomethyl group.

  • Methyl 3-(hydroxymethyl)benzoate: Contains a hydroxymethyl group in place of the cyanomethyl group.

Properties

IUPAC Name

methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRLZZIWWYORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657095
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-17-7
Record name Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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